molecular formula C12H14ClN3O2 B2770640 [4-(3-Chloropyridin-2-yl)piperazin-1-yl]-(oxiran-2-yl)methanone CAS No. 2411194-92-6

[4-(3-Chloropyridin-2-yl)piperazin-1-yl]-(oxiran-2-yl)methanone

Cat. No. B2770640
M. Wt: 267.71
InChI Key: AWDWPIRMZJRUJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “[4-(3-Chloropyridin-2-yl)piperazin-1-yl]-(oxiran-2-yl)methanone” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs due to its ability to increase solubility and bioavailability . The compound also contains a chloropyridinyl group, which is often used in medicinal chemistry for its bioactive properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring and the attachment of the chloropyridinyl group. Unfortunately, without specific information or literature on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring and the chloropyridinyl group would likely have a significant impact on the compound’s overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The piperazine ring and the chloropyridinyl group could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could increase its solubility in water, while the chloropyridinyl group could enhance its lipophilicity .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve studying its potential uses in medicine or industry, investigating its physical and chemical properties in more detail, and developing more efficient methods for its synthesis .

properties

IUPAC Name

[4-(3-chloropyridin-2-yl)piperazin-1-yl]-(oxiran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O2/c13-9-2-1-3-14-11(9)15-4-6-16(7-5-15)12(17)10-8-18-10/h1-3,10H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDWPIRMZJRUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CC=N2)Cl)C(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloropyridin-2-yl)-4-(oxirane-2-carbonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.